molecular formula C13H14O B8364911 3-Phenethylcyclopentenone

3-Phenethylcyclopentenone

Cat. No. B8364911
M. Wt: 186.25 g/mol
InChI Key: JEYCCLDUUZGRLF-UHFFFAOYSA-N
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Patent
US06465664B1

Procedure details

The general procedure for the preparation of substrates using 3-methoxycyclopentenone (1.29 g, 11.5 mmol) and phenethylmagnesium chloride (23 mmol, 1M in THF) gave, afler flash chromatography (4:1 hexanes:ethyl acetate), the title compound as a colorless liquid (2.01 g, 94%). Spectroscopic data were consistent with previously reported data for this compound.4
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
23 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=1.[CH2:9]([Mg]Cl)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)C>[CH2:9]([C:3]1[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=1)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=CC(CC1)=O
Step Two
Name
Quantity
23 mmol
Type
reactant
Smiles
C(CC1=CC=CC=C1)[Mg]Cl
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The general procedure for the preparation of substrates
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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